Sodium;2-(4-cyclopentyl-1,3-thiazol-2-yl)propanoate
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Overview
Description
“Sodium;2-(4-cyclopentyl-1,3-thiazol-2-yl)propanoate” is a chemical compound with the CAS Number: 2377031-60-0 . It has a molecular weight of 247.29 and its IUPAC name is sodium 2-(4-cyclopentylthiazol-2-yl)propanoate . The compound is stored at 4°C and is available in powder form .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C11H15NO2S.Na/c1-7(11(13)14)10-12-9(6-15-10)8-4-2-3-5-8;/h6-8H,2-5H2,1H3,(H,13,14);/q;+1/p-1 . This indicates that the compound contains a sodium ion (Na+) and a 2-(4-cyclopentyl-1,3-thiazol-2-yl)propanoate anion .Scientific Research Applications
Synthesis of Thiazoles : A study by Colella et al. (2018) in "ACS Omega" discusses the synthesis of thiazoles, which are significant in drug discovery programs. The research presents a new synthetic protocol using 1,3-dibromo-1,1-difluoro-2-propanone, which can be linked to the preparation of biologically relevant compounds like Sodium;2-(4-cyclopentyl-1,3-thiazol-2-yl)propanoate (Colella et al., 2018).
Catalysis in Synthesis : Research by Banothu et al. (2014) in "Chinese Chemical Letters" highlights the use of sodium fluoride as a catalyst in synthesizing 2,4-disubstituted 1,3-thiazoles. This showcases the role of sodium compounds in facilitating chemical reactions, which could be relevant to the synthesis of this compound (Banothu et al., 2014).
Battery Applications : Plewa-Marczewska et al. (2014) in "Chemistry of Materials" describe the synthesis of new sodium salts for use in sodium electrolytes in batteries. This indicates the potential application of sodium-based compounds like this compound in energy storage technologies (Plewa-Marczewska et al., 2014).
Cation-Anion Interactions : A study by Bagno et al. (2000) in the "European Journal of Organic Chemistry" examines the interactions in solutions of sodium salts, providing insights into the behavior of sodium compounds in various chemical environments, which could be applicable to this compound (Bagno et al., 2000).
Safety and Hazards
The safety information available indicates that “Sodium;2-(4-cyclopentyl-1,3-thiazol-2-yl)propanoate” has the GHS07 pictogram . The hazard statements include H315, H319, and H335 , which correspond to “Causes skin irritation”, “Causes serious eye irritation”, and “May cause respiratory irritation” respectively .
Future Directions
As for future directions, research could focus on the synthesis, chemical reactions, and mechanism of action of “Sodium;2-(4-cyclopentyl-1,3-thiazol-2-yl)propanoate”. Given the biological activities of thiazole derivatives , this compound could potentially have interesting biological properties worth exploring. Further studies could also aim to determine its physical and chemical properties in more detail.
Properties
IUPAC Name |
sodium;2-(4-cyclopentyl-1,3-thiazol-2-yl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S.Na/c1-7(11(13)14)10-12-9(6-15-10)8-4-2-3-5-8;/h6-8H,2-5H2,1H3,(H,13,14);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOXRIHVGIITVMU-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=CS1)C2CCCC2)C(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14NNaO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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